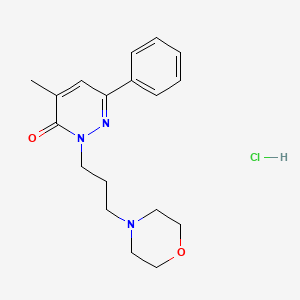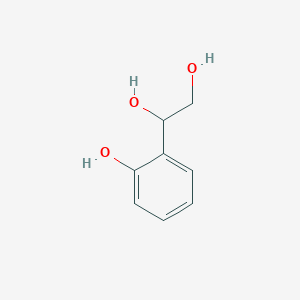
1-(2-hydroxyphenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol and contains both hydroxyl and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of 2-hydroxyacetophenone using sodium borohydride in methanol. The reaction typically proceeds at room temperature and yields the desired diol product.
Another method involves the biocatalytic reduction of 2-hydroxyacetophenone using whole-cell biocatalysts, such as recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase. This method offers high enantioselectivity and yields optically pure (S)-1-(2-hydroxyphenyl)ethane-1,2-diol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are often preferred for their sustainability and high selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can further reduce the diol to form alcohols or hydrocarbons.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Ethers, esters
Scientific Research Applications
1-(2-hydroxyphenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticoagulant activity, the compound may prolong thrombin time by interfering with the coagulation cascade .
Comparison with Similar Compounds
1-(2-hydroxyphenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(4-hydroxyphenyl)ethane-1,2-diol: This compound has a hydroxyl group in the para position, which may affect its reactivity and biological activity.
2-hydroxyacetophenone: The precursor to this compound, it lacks the diol functionality but shares similar aromatic properties.
1-(2-hydroxyphenyl)ethanone:
Properties
CAS No. |
82807-37-2 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H10O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8-11H,5H2 |
InChI Key |
PSXOSXWSPRVCPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CO)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)O)O |
Synonyms |
2-hydroxyphenyl glycol 2-hydroxyphenylglycol o-hydroxyphenyl glycol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


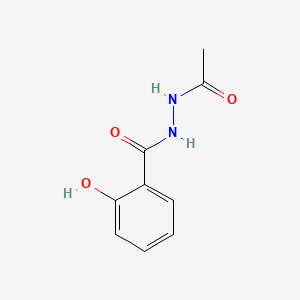
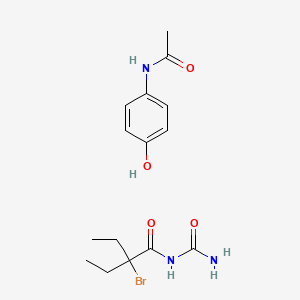
![2-[(2S,4R,5R,6R)-4-Hydroxy-6-[(1R)-1-[(7S,9R,10R)-2-[5-[5-[(3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-2,7,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1218040.png)
![tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1218041.png)
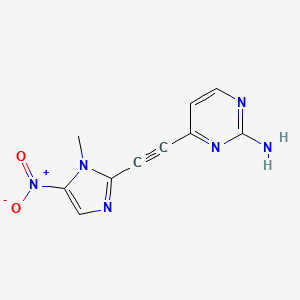
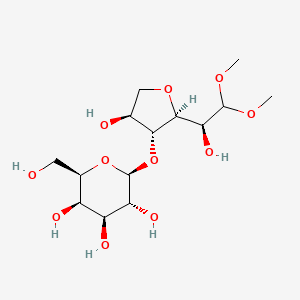

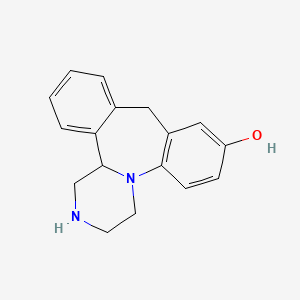
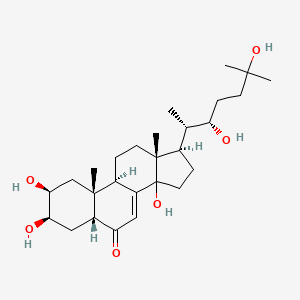
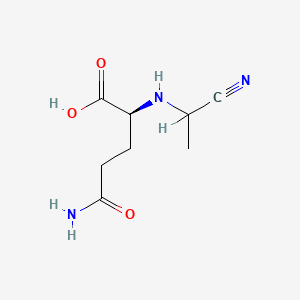
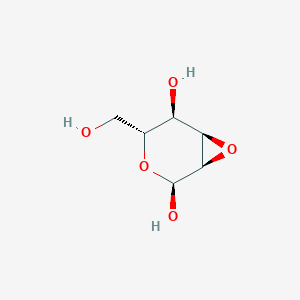

![10-Ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1218060.png)
